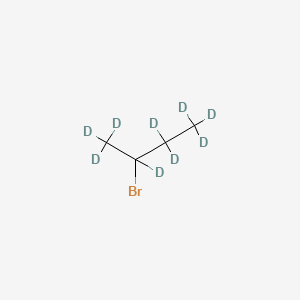

2-Bromobutane-D9

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSXAPQYNGXVBF-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobutane-D9: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of 2-Bromobutane-D9 (sec-Butyl-D9 Bromide), a deuterated analog of 2-bromobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, specifications, and critical applications of this isotopically labeled compound. The primary focus is on its role as an internal standard in quantitative mass spectrometry, a technique fundamental to modern analytical chemistry.

Introduction to this compound: The Power of Isotopic Labeling

This compound is a stable, non-radioactive isotopically labeled version of 2-bromobutane where nine hydrogen atoms have been substituted with deuterium. This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a higher molecular weight. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based methods.[1][2]

The near-identical physicochemical properties of deuterated standards to their native analytes ensure they exhibit similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and similar response to matrix effects allow for highly accurate and precise quantification, as the internal standard effectively normalizes for variations in extraction efficiency, injection volume, and instrument response.[1][2]

Physicochemical Properties and Specifications

The physical properties of this compound are not extensively documented in publicly available literature. However, they are expected to be very similar to those of the non-deuterated 2-bromobutane, with slight increases in boiling point, density, and refractive index due to the greater mass of deuterium compared to hydrogen.

Table 1: Physicochemical Properties and Specifications

| Property | 2-Bromobutane (Non-deuterated) | This compound (Deuterated) | Source(s) |

| CAS Number | 78-76-2 | 202392-72-1 | [3][4][5][6] |

| Molecular Formula | C4H9Br | C4D9Br | [4][5] |

| Molecular Weight | 137.02 g/mol | ~146.07 g/mol | [4][5] |

| Appearance | Colorless to pale-yellow liquid with a pleasant odor | Expected to be a colorless liquid | [7][8] |

| Boiling Point | 91 °C | Not explicitly available, expected to be slightly higher than 91 °C | [3][7] |

| Melting Point | -112 °C | Not explicitly available | [7] |

| Density | 1.255 g/mL at 25 °C | Not explicitly available, expected to be slightly higher than 1.255 g/mL | [3][7] |

| Refractive Index (n20/D) | ~1.437 | Not explicitly available | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether | Expected to be insoluble in water | [8] |

| Storage Conditions | 2-8°C Refrigerator | [5][6] | |

| Typical Isotopic Purity | Not Applicable | ≥99 atom % D | |

| Typical Chemical Purity | ≥98% |

Core Application: The Gold Standard for Quantitative Analysis

The primary and most significant application of this compound is its use as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is considered best practice in bioanalytical method validation by regulatory bodies like the FDA and EMA.

The rationale for using a stable isotope-labeled internal standard lies in its ability to compensate for analytical variability.[1] Since the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same sample preparation steps (extraction, derivatization) and potential for loss as the analyte of interest. By measuring the ratio of the analyte to the internal standard, any losses or variations are effectively canceled out, leading to more accurate and reproducible results.[1][2] This is particularly crucial when dealing with complex matrices such as blood, plasma, urine, and environmental samples, where matrix effects can cause ion suppression or enhancement.[1]

Synthesis and Isotopic Labeling Overview

While specific proprietary synthesis methods may vary, this compound is typically synthesized from a deuterated precursor. A common method for preparing non-deuterated 2-bromobutane is through the reaction of 2-butanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[9][10]

Therefore, a plausible synthetic route for this compound involves the use of commercially available 2-Butanol-D10. The hydroxyl group of the deuterated alcohol is protonated by the acid, forming a good leaving group (water). Subsequent nucleophilic attack by the bromide ion results in the formation of this compound.

Quality Control and Analytical Characterization

The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity.

-

Chemical Purity: This is typically assessed by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). A high chemical purity (typically >98%) ensures that the standard itself does not introduce interfering impurities into the analysis.

-

Isotopic Purity (Isotopic Enrichment): This is determined by Mass Spectrometry. High isotopic purity (e.g., >99 atom % D) is essential to prevent "crosstalk" between the mass channels of the analyte and the internal standard. This ensures that the signal measured for the internal standard is not artificially inflated by the presence of unlabeled or partially labeled molecules. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the extent and position of deuteration.

Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard in GC-MS

This section provides a generalized, step-by-step protocol for the use of this compound as an internal standard in a typical GC-MS workflow. This protocol should be adapted and optimized for the specific analyte and matrix being investigated.

Objective: To accurately quantify a target analyte in a complex matrix.

Materials:

-

Target analyte standard

-

This compound (internal standard)

-

Sample matrix (e.g., plasma, soil extract)

-

Appropriate solvents for extraction and dilution (e.g., ethyl acetate, hexane)

-

GC-MS system with a suitable capillary column

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the target analyte at a known concentration.

-

Prepare a stock solution of this compound at a known concentration.

-

Create a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix.

-

Add a constant, known amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation (Liquid-Liquid Extraction Example):

-

To 1 mL of each calibration standard and unknown sample, add the predetermined amount of this compound internal standard.

-

Add 3 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane).

-

-

GC-MS Analysis:

-

Inject 1 µL of the reconstituted extract onto the GC-MS system.

-

The GC oven temperature program, carrier gas flow rate, and other parameters should be optimized to achieve good chromatographic separation of the analyte and internal standard.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor at least one characteristic ion for the analyte and one for this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.

-

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. 2-Bromobutane is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[5][6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is an invaluable tool for researchers and scientists requiring accurate and precise quantification of analytes in complex matrices. Its properties as a stable isotope-labeled internal standard make it a cornerstone of robust analytical methodologies in fields ranging from pharmaceutical development to environmental monitoring. Understanding its properties, proper application, and handling is essential for achieving high-quality, reliable data.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]

-

This compound | CAS#:202392-72-1 | Chemsrc. Available at: [Link]

-

2-Bromobutane - Grokipedia. Available at: [Link]

-

2-Bromobutane | C4H9Br | CID 6554 - PubChem. Available at: [Link]

-

Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. Available at: [Link]

-

CAS No : 202392-72-1| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

-

CAS No : 202392-72-1 | Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

-

Preparation of sec-butyl bromide (2-bromobutane; butane, 2-bromo - PrepChem.com. Available at: [Link]

-

Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed. Available at: [Link]

-

Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites | Request PDF - ResearchGate. Available at: [Link]

-

How to prepare 2-bromobutane from 1-butanol? [closed] - Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 78-76-2 CAS MSDS (2-Bromobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. grokipedia.com [grokipedia.com]

- 8. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6792-31-0: Study on the Synthesis of 2-Bromobutane|News|News [codchem.com]

- 10. prepchem.com [prepchem.com]

synthesis and purification of 2-Bromobutane-D9

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromobutane-D9

Introduction

In the landscape of modern pharmaceutical research and drug development, isotopically labeled compounds serve as indispensable tools. The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), can profoundly alter a molecule's metabolic fate. This "kinetic isotope effect" can slow down metabolic processes, leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. This compound (sec-butyl bromide-d9) is a valuable deuterated alkylating agent and a key building block for introducing a deuterated sec-butyl moiety into more complex active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and reproducible execution.

Part 1: Synthesis of this compound

Strategic Approach: Nucleophilic Substitution of a Deuterated Precursor

The most robust and efficient pathway to high-purity this compound begins with a precursor already enriched with deuterium. The chosen strategy involves the nucleophilic substitution of the hydroxyl group in 2-Butanol-D10 (CD₃CD(OD)CD₂CD₃). This approach ensures that the deuterium atoms are stably incorporated into the carbon skeleton from the outset, minimizing the need for complex and potentially less efficient H/D exchange reactions.

The conversion of an alcohol to an alkyl bromide is a classic nucleophilic substitution reaction. The hydroxyl group (-OH) is a poor leaving group; therefore, it must first be protonated by a strong acid to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water).[1] The bromide ion, a good nucleophile, can then attack the electrophilic carbon, displacing water to form the C-Br bond.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of non-deuterated alkyl bromides.[2][3]

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-Butanol-D10 | 98-99% Isotopic Purity | Deuterated Starting Material |

| Hydrobromic Acid (HBr) | 48% aqueous solution | Source of Nucleophile (Br⁻) |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst (Protonates -OD) |

| Round-bottom flask | 250 mL | Reaction Vessel |

| Reflux Condenser | - | To prevent loss of volatile materials |

| Heating Mantle | - | For controlled heating |

| Separatory Funnel | 250 mL | For liquid-liquid extraction |

| Anhydrous Calcium Chloride | Reagent Grade | Drying Agent |

Step-by-Step Procedure:

-

Initial Setup: In a 250 mL round-bottom flask, combine 2-Butanol-D10 (e.g., 0.5 mol) and 48% hydrobromic acid (e.g., 1.2 mol, ~2.4 equivalents).

-

Acidic Catalyst Addition: Cool the flask in an ice-water bath. Slowly and with constant swirling, add concentrated sulfuric acid (e.g., 0.5 mol). The addition is highly exothermic and must be done cautiously to prevent overheating. Sulfuric acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the products.[4][5]

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-3 hours.[2] This ensures the reaction proceeds to completion.

-

Isolation of Crude Product: After the reflux period, allow the mixture to cool. A distinct, dense, oily layer of crude this compound will have formed. Set up the apparatus for simple distillation and distill the mixture until no more oily droplets are collected in the receiving flask.[6] The product will co-distill with some water.

Figure 1: High-level workflow for the synthesis of this compound.

Part 2: Purification of this compound

Purification Rationale: A Self-Validating System

Purification is a critical phase to ensure the final product meets the stringent purity requirements for its intended application.[7] The crude product contains unreacted starting materials, acid catalyst, and potential byproducts from elimination reactions. The following multi-step washing and drying protocol is designed to systematically remove these impurities.

| Step | Reagent | Impurity Removed | Rationale |

| 1. Water Wash | Deionized Water | Excess HBr, H₂SO₄ | Removes water-soluble acids. |

| 2. Acid Wash | Conc. HCl | Unreacted 2-Butanol-D10 | The deuterated alcohol is soluble in cold, concentrated acid. |

| 3. Water Wash | Deionized Water | Residual HCl | Removes remaining acid from the previous step. |

| 4. Base Wash | 5% NaHCO₃ Solution | Final traces of acid | Neutralizes any remaining acidic components. |

| 5. Brine Wash | Saturated NaCl | Dissolved Water | Initiates the drying process by removing bulk water. |

| 6. Drying | Anhydrous CaCl₂ | Residual Water | Removes final traces of water before distillation. |

| 7. Distillation | - | All non-volatile impurities | Final purification based on boiling point. |

Experimental Protocol: Purification

-

Transfer: Transfer the distillate containing the crude product to a separatory funnel.

-

Washing Sequence: Perform the washing steps as outlined in the table above. For each wash, add the specified reagent (approximately equal in volume to the organic layer), shake gently (venting frequently to release any pressure), allow the layers to separate, and drain the appropriate layer. The dense, organic layer containing this compound will be on the bottom.[5]

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride and swirl. If the drying agent clumps together, add more until some particles remain free-flowing, indicating the product is dry.

-

Final Distillation: Carefully decant or filter the dried liquid into a clean, dry distillation flask. Perform a final simple or fractional distillation, collecting the fraction that boils at approximately 90-92°C.

Figure 2: Stepwise purification and validation workflow.

Part 3: Characterization and Quality Control

Confirming the identity, chemical purity, and isotopic enrichment of the final product is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this validation.[8]

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a dual validation. The gas chromatogram confirms the chemical purity by showing a single major peak, while the mass spectrometer provides the molecular weight and fragmentation pattern, which confirms the isotopic enrichment.

-

Chemical Purity: A high-purity sample should yield a chromatogram with a single dominant peak at the characteristic retention time for 2-bromobutane. Purity is calculated based on the relative peak area.

-

Isotopic Enrichment: The mass spectrum is the definitive measure of deuteration. The molecular ion (M⁺) peak for this compound will be shifted by +9 mass units compared to its non-deuterated analog. The presence of bromine's two natural isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[9]

Expected GC-MS Fragmentation Data

| Fragment | Non-Deuterated (C₄H₉Br) m/z | Deuterated (C₄D₉Br) m/z | Notes |

| [M]⁺ | 136 / 138 | 145 / 147 | Molecular ion pair (⁷⁹Br / ⁸¹Br) |

| [M-C₂H₅]⁺ | 107 / 109 | 114 / 116 | Loss of ethyl radical (C₂D₅) |

| [C₄H₉]⁺ | 57 | 66 | sec-Butyl cation (loss of Br) |

| [C₃H₅]⁺ | 41 | 46 | Propyl fragment |

| [C₂H₅]⁺ | 29 | 34 | Ethyl fragment |

Data derived from standard fragmentation patterns of alkyl halides.[9][10]

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum of a highly enriched this compound sample should show a dramatic reduction or complete absence of signals in the regions where protons would normally appear for the non-deuterated compound (typically 1.0-4.2 ppm).[11][12] The only visible signals may be from residual, non-deuterated impurities or a reference standard.

-

¹³C NMR: The carbon spectrum will show four distinct signals, confirming the presence of four unique carbon environments.[13] The chemical shifts will be similar to the non-deuterated analog, but the signals will appear as multiplets due to C-D coupling.

-

²H NMR (Deuterium NMR): This is a direct method to confirm deuteration.[8] The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, providing definitive proof of isotopic labeling.

Summary of Expected Analytical Data

| Parameter | Expected Value |

| Boiling Point | 90-92 °C |

| Molecular Weight | 146.1 g/mol (for ⁸¹Br isotope) |

| ¹H NMR | Absence of significant proton signals |

| ¹³C NMR | 4 signals, showing C-D coupling |

| GC-MS (M⁺) | m/z = 145 / 147 |

| Isotopic Purity | >98% (determined by MS) |

Conclusion

The is a well-defined process that yields a high-purity product when executed with precision. By starting with a fully deuterated precursor and employing a systematic purification workflow, researchers can reliably produce this valuable isotopic building block. The rigorous analytical characterization by GC-MS and NMR is a non-negotiable final step to validate the chemical purity and isotopic enrichment, ensuring the integrity of subsequent research and development activities.

References

- Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-bromobutane.

- Doc Brown's Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-bromobutane.

- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton NMR spectrum of 2-bromobutane.

- BOC Sciences. (n.d.). Study on the Synthesis of 2-Bromobutane.

- National Center for Biotechnology Information. (n.d.). 2-Bromobutane. PubChem Compound Database.

- Organic Chemistry I. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane [Video]. YouTube.

- Xia, A., Xie, X., Hu, X., & Xu, W. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D₂O as the Deuterium Source. The Journal of Organic Chemistry. ACS Publications.

- Das, A., & Opella, S. J. (n.d.). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central.

- ChemicalBook. (n.d.). 2-Bromobutane (78-76-2) 1H NMR spectrum.

- Trzupek, L. S., Stedronsky, E. R., & Whitesides, G. M. (n.d.). Preparation of deuterated organic compounds from activated organic halides by reduction with zinc-deuterium oxide. The Journal of Organic Chemistry. ACS Publications.

- National Institute of Standards and Technology. (n.d.). Butane, 2-bromo-. NIST Chemistry WebBook.

- Chegg. (2022, November 27). Solved PROTON NMR SPECTRUM OF 2-BROMOBUTANE.

- Medicilon. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.

- Science.gov. (n.d.). isotopically labeled compounds: Topics.

- PrepChem.com. (n.d.). Preparation of sec-butyl bromide (2-bromobutane; butane, 2-bromo-).

- Chen, K., & Chen, F. (n.d.). Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation. National Institutes of Health.

- ChemicalBook. (n.d.). (±)-2-Bromobutane synthesis.

- BenchChem. (n.d.). Assessing the Isotopic Enrichment of 2-Bromobutane-d5: A Comparative Guide.

- Restek. (n.d.). 2-Bromobutane - EZGC Method Translator.

- Chemistry Stack Exchange. (2015, December 1). How to prepare 2-bromobutane from 1-butanol?

- National Institute of Standards and Technology. (n.d.). Butane, 2-bromo-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). (PDF) Modern Developments in Isotopic Labelling.

- Seibl, J. (n.d.). Isotopic Labelling Reactions.

- BenchChem. (n.d.). Technical Support Center: Reactions with Deuterated Alkyl Halides.

- Organic Syntheses. (n.d.). alkyl and alkylene bromides.

- Chemistry 210 Experiment 8. (n.d.). Nucleophilic Substitution: Synthesis of 1-Bromobutane.

- Pacific Northwest National Laboratory. (2019, June 18). Isotope Enrichment Using Microchannel Distillation Technology.

- Cambridge Isotope Laboratories, Inc. (n.d.). Isotopic Enrichment.

- Sigma-Aldrich. (n.d.). 2-Bromobutane 98 78-76-2.

- Pozo, O. J., et al. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- 123 Help Me. (n.d.). 2-Bromobutane Determination Lab.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6792-31-0: Study on the Synthesis of 2-Bromobutane|News|News [codchem.com]

- 5. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. moravek.com [moravek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Butane, 2-bromo- [webbook.nist.gov]

- 11. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Solved PROTON NMR SPECTRUM OF 2-BROMOBUTANE. Draw the | Chegg.com [chegg.com]

- 13. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Bromobutane-D9 CAS number and molecular weight

An In-Depth Technical Guide to 2-Bromobutane-D9 (CAS No. 202392-72-1) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of 2-bromobutane. As a Senior Application Scientist, this document aims to deliver not just core data but also field-proven insights into its synthesis, analytical characterization, and critical applications, particularly for professionals in drug development and scientific research. We will delve into the causality behind its use as an internal standard, provide detailed experimental protocols, and support all claims with authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a stable, isotopically labeled version of 2-bromobutane where nine hydrogen atoms have been replaced with deuterium. This substitution is pivotal for its primary applications, as it renders the molecule chemically identical to its non-labeled counterpart but mass-shifted, making it an ideal internal standard for mass spectrometry-based quantification.

The fundamental properties are summarized below. It is important to note that while the molecular weight is significantly different due to deuteration, physical properties such as boiling point, melting point, and density are expected to be very similar to the non-deuterated form.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | (±)-2-Bromobutane-d9; sec-Butyl bromide-d9 | [3][4][5] |

| CAS Number | 202392-72-1 | [3][4][6][7] |

| Molecular Formula | C₄D₉Br | [3][4][5] |

| Molecular Weight | 146.07 g/mol | [3][4][5] |

| Exact Mass | 145.045 g/mol | [6] |

| Appearance | Colorless to pale-yellow liquid (inferred) | [8][9] |

| Boiling Point | ~91 °C (for non-deuterated form) | [1][9] |

| Melting Point | ~ -112 °C (for non-deuterated form) | [1] |

| Density | ~1.255 g/mL at 25 °C (for non-deuterated form) | [1][9] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform | [1][8] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, typically involving the nucleophilic substitution of a deuterated alcohol precursor. The most common and reliable method is the reaction of deuterated 2-butanol (e.g., 2-butanol-d10) with hydrobromic acid, often catalyzed by a strong acid like sulfuric acid.[10][11][12]

The choice of a deuterated starting material is the critical step that defines the final product. The acid catalyst protonates (or in this case, deuterates) the hydroxyl group of the alcohol, converting it into a good leaving group (D₂O). The bromide ion then acts as a nucleophile, attacking the carbocation intermediate to form the final product.[13]

Experimental Protocol: Synthesis from 2-Butanol-d10

This protocol is adapted from established methods for the synthesis of 2-bromobutane.[10][12]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, cautiously add 20 mL of concentrated sulfuric acid to 50 mL of 48% hydrobromic acid while cooling in an ice bath.

-

Addition of Alcohol: To the cooled acid mixture, slowly add 15 g of 2-butanol-d10.

-

Reflux: Add a few boiling chips and heat the mixture to reflux for 2-3 hours. During this time, the formation of the upper organic layer of this compound should become apparent.

-

Distillation & Separation: After reflux, allow the flask to cool. Reconfigure the apparatus for simple distillation and distill the mixture until no more oily droplets are collected. Transfer the distillate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of water

-

50 mL of cold, concentrated sulfuric acid (to remove unreacted alcohol and byproducts)

-

50 mL of 5% sodium bicarbonate solution (to neutralize residual acid)

-

50 mL of water

-

-

Drying & Final Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the dried liquid into a clean distillation flask and perform a final fractional distillation, collecting the fraction boiling around 91-92 °C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Development & Research

While non-labeled 2-bromobutane is a versatile solvent and alkylating agent for organic synthesis, the primary and high-value application of this compound is as an internal standard (IS) in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

In drug development, accurately measuring the concentration of a drug candidate or its metabolites in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. Stable isotope-labeled internal standards are the gold standard for this purpose.

Why is a deuterated IS the authoritative choice?

-

Trustworthiness through Co-elution: this compound is chemically identical to the non-labeled analyte. This ensures it behaves identically during sample extraction, cleanup, and chromatographic separation, eluting at the same retention time. This co-elution corrects for any analyte loss during sample preparation and compensates for matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to a highly accurate and precise measurement.

-

Expertise in Mass Resolution: While chromatographically identical, the D9-labeled standard is easily distinguished from the analyte by its higher mass in the mass spectrometer. The mass difference of 9 Daltons (or more, depending on the fragment ion chosen) provides a clear, unambiguous signal for quantification without isotopic crosstalk.

Experimental Workflow: Use as an Internal Standard in a Bioanalytical Assay

Sources

- 1. chembk.com [chembk.com]

- 2. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. This compound | CAS#:202392-72-1 | Chemsrc [chemsrc.com]

- 7. clinivex.com [clinivex.com]

- 8. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromobutane | 78-76-2 [chemicalbook.com]

- 10. 6792-31-0: Study on the Synthesis of 2-Bromobutane|News|News [codchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: Understanding the Compound and Its Risks

An In-Depth Technical Guide to the Safe Handling of 2-Bromobutane-D9

For Researchers, Scientists, and Drug Development Professionals

This compound is the deuterated isotopologue of 2-bromobutane. In scientific research, particularly in pharmaceutical development and metabolic studies, deuterated compounds serve as invaluable tools. They are frequently used as internal standards in mass spectrometry-based quantitative analysis or as tracers to elucidate metabolic pathways, owing to their mass shift and chemical behavior that is nearly identical to their non-deuterated counterparts.

It is a standard and critical assumption in chemical safety that the macroscopic hazard profile of a deuterated compound is virtually identical to that of its unlabeled analogue.[1] The substitution of hydrogen with deuterium does not significantly alter properties like flammability, corrosivity, or reactivity.[1] Therefore, this guide is grounded in the established safety data for 2-bromobutane, providing a robust framework for the safe handling of its D9 variant.

This guide is designed to move beyond a simple recitation of safety data, providing a deep, causal understanding of the hazards and the rationale behind each safety protocol. By understanding why a procedure is necessary, laboratory personnel can cultivate a more profound and adaptable culture of safety.

Section 1: Comprehensive Hazard Profile & Risk Assessment

This compound must be treated as a hazardous substance, primarily characterized by its high flammability and potential for causing severe skin and eye damage.[2][3] A thorough risk assessment is the cornerstone of safe laboratory practice.

Flammability Hazards

2-Bromobutane is a highly flammable liquid and vapor (GHS Flammable Liquid Category 2).[2][4] The fundamental reason for this is its low flash point, which is approximately 21°C (70°F).[3] The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air. Since this temperature is below typical room temperature, the compound can generate sufficient vapors to form a flammable mixture under standard laboratory conditions.

Several factors exacerbate this risk:

-

Vapor Density: The vapors of 2-bromobutane are heavier than air and can travel considerable distances along floors or benchtops to a source of ignition and "flash back".[4][5]

-

Explosive Limits: The Lower Explosive Limit (LEL) is 2.6% and the Upper Explosive Limit (UEL) is 6.6% by volume in air.[3] Any concentration of vapor between these two values can ignite explosively.

-

Static Discharge: The act of pouring or transferring the liquid can generate static electricity, which can serve as an ignition source.[2][6]

Health Hazards

The primary health risks associated with 2-bromobutane are corrosive damage and irritation.[2]

-

Skin and Eye Damage: The compound is classified as causing severe skin burns and eye damage (GHS Category 1).[2][7] Contact with the liquid can lead to immediate irritation, redness, and potentially severe chemical burns.[5] The causality stems from the compound's ability to disrupt cell membranes and denature proteins upon contact.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, leading to coughing and wheezing.[3][5] High concentrations of vapor can have narcotic effects, causing symptoms like headache, dizziness, nausea, and loss of coordination.[5][8]

-

Ingestion: While less common in a laboratory setting, ingestion can cause severe damage to the gastrointestinal tract.[7]

Reactivity and Stability

This compound is stable under recommended storage conditions but is reactive with certain classes of chemicals.[3]

-

Incompatible Materials: It can react violently with strong oxidizing agents and strong bases.[2][3] Contact with these materials must be strictly avoided.

-

Hazardous Decomposition: When heated to decomposition, such as in a fire, it will emit toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen bromide (HBr).[3][4] Hydrogen bromide is a highly corrosive gas that can cause severe respiratory damage.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach, combining engineering controls and Personal Protective Equipment (PPE), is essential to minimize exposure and ensure safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[3] This provides the necessary ventilation to prevent the accumulation of flammable or harmful vapors in the breathing zone of the user.

-

Ventilation: The laboratory should be equipped with general ventilation that ensures several air changes per hour, preventing the buildup of vapors in the general lab space.[4]

-

Grounding and Bonding: To mitigate the risk of ignition from static discharge, all metal containers and equipment used for transferring the liquid must be properly grounded and bonded.[2][6]

-

Source of Ignition Control: All potential ignition sources—such as open flames, hot plates, and non-explosion-proof electrical equipment—must be removed from the area where the compound is handled and stored.[3][9] Use only non-sparking tools when opening or handling containers.[2]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the handling area.[2]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is critical for protecting against accidental splashes or unforeseen exposures.

| Protection Type | Specification | Rationale & Citation |

| Eye/Face Protection | Safety goggles with side shields or a face shield. | Protects against splashes to the eyes, which can cause severe, irreversible damage. Standard EN166 or OSHA 1910.133 compliant.[2][4] |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®). | Must be tested according to EN 374. Breakthrough time should be considered for the specific task duration. Nitrile may offer limited splash protection but is not suitable for prolonged contact.[4] |

| Skin/Body Protection | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against skin contact and offers protection in the event of a flash fire.[4] For larger quantities, a chemical-resistant apron or suit may be necessary.[5] |

| Respiratory Protection | Not typically required when using a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[3] |

Section 3: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is non-negotiable for mitigating the risks associated with this compound.

Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and potential ignition sources.

-

PPE Donning: Put on all required PPE as specified in the table above.

-

Container Inspection: Visually inspect the container for any signs of damage or leaks before moving it into the fume hood.

-

Grounding: If transferring more than a small quantity, ensure the receiving and dispensing containers are bonded and grounded.[6]

-

Aliquotting: Perform all transfers slowly and carefully to minimize splashing and vapor generation. Use a properly functioning pipette or a funnel for transfers between containers.

-

Reaction Setup: If using in a reaction, ensure the apparatus is secure and that any heating is done via a heating mantle or oil bath, not an open flame.

-

Post-Handling: Tightly seal the container immediately after use. Wipe down the work surface within the fume hood with an appropriate solvent.

-

PPE Doffing: Remove PPE carefully, avoiding contact with any potentially contaminated surfaces. Wash hands thoroughly with soap and water after work is complete.[4]

Storage Protocol

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][9] The recommended storage temperature is between 15–25°C.[4]

-

Container: Keep the container tightly closed and properly labeled.[4][6]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[3][4]

-

Ignition Sources: The storage area must be free of any potential sources of ignition.[6]

Waste Disposal Protocol

-

Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.[1]

Section 4: Emergency Response Workflows

Rapid and correct response during an emergency can significantly reduce injury and damage.

Personnel Exposure Response

The following diagram outlines the immediate steps to take in the event of personnel exposure.

Caption: Decision workflow for first aid response to personnel exposure.

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

Caption: Logical workflow for responding to a chemical spill.

Fire Response

-

If the fire is small and contained (e.g., in a beaker) and you are trained, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[4][5] Do not use a water jet , as it can spread the flammable liquid and the fire.[4]

-

For any larger fire, or if you are not comfortable, immediately activate the fire alarm and evacuate the area.

-

Close all doors behind you to contain the fire.

-

Inform emergency responders that a flammable liquid is involved and provide them with the SDS.

Section 5: Physicochemical Data for Experimental Design

Understanding the physical properties of this compound (assumed to be similar to the unlabeled compound) is crucial for planning experiments.

| Property | Value | Reference |

| Molecular Formula | C₄D₉Br | [3] |

| Appearance | Colorless to pale-yellow liquid with a pleasant odor | [8][10] |

| Boiling Point | 91 °C / 196 °F | [2] |

| Melting Point | -112 °C / -170 °F | [2] |

| Flash Point | 21 °C / 70 °F | [3] |

| Density | ~1.25 g/mL at 25°C | [8] |

| Vapor Pressure | 57 mmHg at 25°C | [8] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [8] |

| Autoignition Temp. | 265 °C / 509 °F | [3] |

| Explosive Limits | LEL: 2.6%, UEL: 6.6% | [3] |

Conclusion

This compound is a valuable research tool, but its hazardous properties demand rigorous adherence to safety protocols. A foundational understanding of its flammability, corrosivity, and reactivity is paramount. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following standardized procedures for handling, storage, and emergency response, researchers can effectively mitigate the risks. Safety is not merely a checklist; it is a mindset grounded in scientific understanding and proactive risk management.

References

-

Safety Data Sheet: 2-Bromobutane . Carl ROTH.

-

Hazardous Substance Fact Sheet: 2-BROMOBUTANE . New Jersey Department of Health.

-

Safety Data Sheet: 2-Bromobutane . Thermo Fisher Scientific.

-

Safety Data Sheet: 1-BROMOBUTANE (D9, 98%) . Cambridge Isotope Laboratories, Inc.

-

Safety Data Sheet: (±)-2-Bromobutane-d9 . C/D/N Isotopes Inc.

-

Safety Data Sheet: 2-Bromobutane . Alfa Aesar.

-

Safety Data Sheet: 2-Bromobutane, 98% . Santa Cruz Biotechnology.

-

2-Bromobutane Chemical Information . Guidechem.

-

Material Safety Data Sheet: 2-Bromobutane . Spectrum Chemical.

-

2-Bromobutane . PubChem, National Institutes of Health.

-

2-BROMOBUTANE . CAMEO Chemicals, NOAA.

-

Safety Data Sheet: 2,3-Dibromobutane . Fisher Scientific.

-

Safety Data Sheet: 2-Bromobutane . Fluorochem.

-

Material Safety Data Sheet - 2-Bromobutane, 99+% (GC) . Cole-Parmer.

-

2-bromo butane Properties . ChemBK.

-

2-Bromobutane . Wikipedia.

Sources

- 1. isotope.com [isotope.com]

- 2. fishersci.com [fishersci.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. carlroth.com [carlroth.com]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: The Imperative for Precision in Handling Isotopically Labeled Compounds

An In-Depth Technical Guide to the Stability and Storage of 2-Bromobutane-D9

This compound (sec-Butyl bromide-d9) is a deuterated analog of 2-bromobutane, utilized in various organic synthesis applications, often as a labeled starting material or intermediate for creating complex deuterated molecules.[1] The substitution of hydrogen with deuterium atoms provides a powerful tool for tracing reaction mechanisms and understanding metabolic pathways, primarily through the kinetic isotope effect (KIE).[2] However, the utility of this and any isotopically labeled compound is directly contingent on its chemical and isotopic purity. Degradation not only depletes the primary material but can also introduce impurities that complicate experimental results. This guide elucidates the principles of this compound's stability and provides actionable protocols to ensure its long-term integrity.

Core Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its proper handling and storage. 2-Bromobutane is a colorless to pale-yellow, flammable liquid with a characteristic "pleasant" odor.[3][4] It is insoluble in water but soluble in common organic solvents like alcohol and ether.[3] The deuterated variant, this compound, shares these macroscopic properties, but its increased molecular weight due to the nine deuterium atoms is a key distinction.

| Property | Value | Source(s) |

| Chemical Formula | C₄D₉Br | [1][5] |

| Molecular Weight | 146.07 g/mol | [1] |

| Appearance | Colorless to pale-yellow liquid | [3][4] |

| Boiling Point | 91 °C (196 °F) | [6] |

| Melting Point | -112 °C (-169.6 °F) | [3][6] |

| Flash Point | 21 °C (70 °F) | [3][7] |

| Density | ~1.255 g/mL at 25 °C | [6] |

| Solubility in Water | Insoluble | [3][4] |

Understanding the Chemical Stability of this compound

While generally stable under recommended storage conditions, the reactivity of this compound is primarily dictated by the carbon-bromine (C-Br) bond and its classification as a secondary alkyl halide.[5][6][8]

The Carbon-Bromine Bond: The Epicenter of Reactivity

The C-Br bond is polarized, with the more electronegative bromine atom drawing electron density from the adjacent carbon. This renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[9] The strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I).[10][11] The C-Br bond is weaker than a C-C bond, making it the most likely point of cleavage in a chemical reaction.[10][11] This inherent reactivity is the primary reason for its utility in synthesis and also the primary consideration for its stability.

The Kinetic Isotope Effect (KIE) in Deuterated Analogs

A critical concept for any deuterated compound is the Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond will proceed more slowly than the cleavage of a C-H bond. While the primary degradation pathways of this compound involve the C-Br bond, the presence of deuterium can subtly influence reaction rates, particularly in elimination reactions where a C-D bond on an adjacent carbon may be broken. This generally imparts a slight increase in stability to the deuterated molecule compared to its non-deuterated counterpart.[2]

Primary Degradation Pathways

To prevent degradation, one must first understand the mechanisms by which it occurs. For this compound, the principal pathways are elimination and substitution reactions.

Elimination Reaction (E2)

In the presence of a strong base (e.g., hydroxide, alkoxides), 2-bromobutane is highly prone to undergo a bimolecular elimination (E2) reaction.[6] This reaction involves the abstraction of a deuteron from a carbon adjacent to the C-Br bond, with the simultaneous departure of the bromide ion, leading to the formation of an alkene (predominantly 2-butene).[6][12] According to Saytzeff's rule, the more substituted alkene is the major product.[12]

The diagram below illustrates this predominant degradation pathway.

Caption: E2 Elimination Pathway for this compound.

Nucleophilic Substitution (SN1 and SN2)

As a secondary alkyl halide, this compound can also undergo nucleophilic substitution reactions. With strong, non-bulky nucleophiles, an SN2 pathway may be observed. With weak nucleophiles in protic solvents, an SN1 pathway involving a carbocation intermediate is possible, though rearrangements can be a concern.[13] These reactions are generally less of a concern during storage unless nucleophilic contaminants are present.

Recommended Storage Conditions & Protocols

Proper storage is the most critical, self-validating system for ensuring the long-term stability of this compound. The primary goals are to mitigate exposure to conditions that promote degradation: heat, light, moisture, and incompatible chemicals.

Core Storage Protocol

-

Container Selection: Store in the original manufacturer's container, which is typically an amber glass bottle to protect from light.[14] Ensure the cap is tightly sealed to prevent moisture ingress and solvent evaporation.

-

Atmosphere: For long-term storage or after the bottle has been opened, flushing the headspace with an inert gas like argon or dry nitrogen is a best practice. This displaces oxygen and moisture, both of which can contribute to slow degradation over time.[2][14]

-

Temperature: Conflicting temperature recommendations exist, with general guidelines for 2-bromobutane suggesting 15-25°C, while some suppliers of the deuterated version specify 2-8°C refrigeration.[1][7] For maximum shelf-life, refrigeration at 2-8°C is the most prudent choice, as it significantly slows down all potential degradation reactions.

-

Location: Store in a dedicated, well-ventilated flammables storage cabinet.[8] The storage area must be away from heat sources, sparks, and open flames.[7]

-

Chemical Incompatibility: Segregate this compound from incompatible materials. The most critical to avoid are:

Storage Condition Summary

| Parameter | Recommended Condition | Unacceptable Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Room temperature for long-term; High heat | Slows reaction kinetics.[1][14] |

| Light | Store in amber bottles in the dark | Exposure to direct sunlight or UV light | Prevents photochemical degradation.[14] |

| Atmosphere | Inert (Argon or Nitrogen) | Ambient air, especially humid air | Excludes moisture and oxygen.[2][15] |

| Container | Tightly sealed original container | Loosely capped or unsealed containers | Prevents contamination and evaporation.[7] |

| Location | Ventilated flammables cabinet | Open benchtop; Near heat or ignition sources | Ensures safety and stability.[8] |

Storage Decision Workflow

The following diagram provides a logical workflow for ensuring the proper storage of this compound upon receipt and during its use lifecycle.

Caption: Decision Workflow for Storing this compound.

Experimental Protocols for Safe Handling

Adherence to strict handling protocols is essential for both user safety and maintaining compound purity.

Protocol for Aliquoting and Solution Preparation

-

Preparation: Before opening the bottle, ensure all necessary equipment is clean, dry, and readily available inside a certified chemical fume hood. This includes syringes, needles, and glassware dried in an oven (e.g., at 150°C) and cooled under an inert atmosphere.[15]

-

Inert Atmosphere: If the bottle has a septum-sealed cap, use standard syringe techniques to withdraw the liquid under a positive pressure of argon or dry nitrogen. If the bottle has a screw cap, open it briefly in a glove box or under a steady stream of inert gas to minimize exposure to air.

-

Equilibration: If the compound is refrigerated, allow the sealed bottle to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces inside the container.

-

Dispensing: Use a clean, dry glass syringe or pipette to transfer the desired volume. Do not use plastic pipettes or containers unless you have verified their compatibility.

-

Solvent: When preparing a solution, use a dry (anhydrous) solvent to prevent hydrolysis or other water-mediated degradation.

-

Resealing: After dispensing, flush the headspace of the original container with inert gas before tightly resealing and returning it to the appropriate refrigerated storage.[14]

Conclusion

The long-term stability of this compound is readily achievable through a disciplined approach to storage and handling. The core principles are rooted in understanding its fundamental chemistry as a secondary alkyl halide. By controlling temperature (refrigeration at 2-8°C), excluding light (amber containers), eliminating atmospheric contaminants (inert gas blanket), and segregating from incompatible chemicals (especially strong bases), researchers can confidently preserve the high chemical and isotopic purity of this compound. These measures are not merely suggestions but form a self-validating system that ensures the reliability of experimental outcomes and protects the investment in this critical research material.

References

-

Wikipedia. 2-Bromobutane. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromobutane. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6554, 2-Bromobutane. [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: 2-Bromobutane. [Link]

-

Acros Organics. (2018). Safety Data Sheet: 2-Bromobutane. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Filo. (2025). Elimination of bromine from 2-bromobutane results in the formation of. [Link]

-

Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

-

ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

-

Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

-

Chemistry Steps. (n.d.). Introduction to Alkyl Halides. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 2-Bromobutane - Wikipedia [en.wikipedia.org]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. Introduction to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Elimination of bromine from 2 -bromobutane results in the formation of(a).. [askfilo.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ckgas.com [ckgas.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Guide to High-Purity 2-Bromobutane-D9 for Analytical Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity, deuterated 2-Bromobutane (2-Bromobutane-D9). This document provides an in-depth analysis of commercial supplier specifications, best practices for handling and use, and the scientific principles underpinning its primary application as an internal standard in mass spectrometry-based bioanalysis.

The Critical Role of Deuterated Standards in Quantitative Analysis

In modern drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred analytical techniques due to their high sensitivity and selectivity. However, these methods are susceptible to variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of results.[1]

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for mitigating these variabilities.[2][3] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium).[4] this compound, with nine deuterium atoms replacing hydrogen, is an ideal internal standard for the quantification of 2-bromobutane and structurally similar compounds.

The key principle behind the efficacy of a SIL-IS is its near-identical chemical and physical properties to the analyte.[5] This ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer's source.[2][6] By adding a known concentration of the SIL-IS to every sample, calibrator, and quality control sample at the beginning of the workflow, any variations in the analytical process will affect both the analyte and the IS to the same degree.[7][8] The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant even if the absolute signal intensities fluctuate.[9]

Commercial Suppliers of High-Purity this compound

The selection of a reliable commercial supplier for this compound is a critical first step in ensuring the quality and reproducibility of analytical data. Key parameters to consider are isotopic purity, chemical purity, and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA).

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Available Formats | Certificate of Analysis |

| LGC Standards | CDN-D-5906 | 99 atom % D[10] | Not specified | 0.1 g, 0.25 g[10] | Available on product page |

| CDN Isotopes | D-5906 | 99 atom % D[11] | Not specified | 0.1 g, 0.25 g[11] | Available on product page[11] |

| Pharmaffiliates | PA STI 014510 / PA PST 001890 | Not specified | High-purity[12][13] | Inquire for pack sizes | Sample CoA available[12][13] |

| Toronto Research Chemicals (TRC) | B681837 | Not specified | Not specified | 50 mg, 250 mg[14][15][16] | Available on request |

Critical Quality Attributes of this compound

As a Senior Application Scientist, it is imperative to emphasize that not all deuterated standards are created equal. The following attributes are critical for ensuring the integrity of your analytical method.

Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the compound that is enriched with the desired stable isotope.[17] For this compound, a high isotopic purity (typically ≥98 atom % D) is essential.[18] This ensures a clear mass shift from the unlabeled analyte and minimizes signal overlap.[18]

Why is high isotopic purity crucial?

-

Minimizes Crosstalk: A low isotopic purity means a higher percentage of the unlabeled analyte is present as an impurity in the internal standard. This can lead to an artificially inflated signal for the analyte, compromising the accuracy of the measurement, especially at low concentrations.[19][20]

-

Ensures Linear Calibration: Significant isotopic interference can lead to non-linear calibration curves, complicating data analysis and potentially biasing quantitative results.[19]

Chemical Purity

The chemical purity of the deuterated standard is equally important. Any impurities can potentially interfere with the analysis by co-eluting with the analyte or the internal standard, leading to inaccurate quantification. A chemical purity of >98% is generally recommended.

Co-elution with the Analyte

For optimal correction of matrix effects, the deuterated internal standard should co-elute with the unlabeled analyte.[6] This means they should have the same retention time in the chromatographic separation. Co-elution ensures that both the analyte and the internal standard experience the same ionization conditions and any potential ion suppression or enhancement from co-eluting matrix components at the same time.[6][21] Even slight differences in retention time can lead to differential matrix effects and compromise the accuracy of the results.[6]

Experimental Protocols for the Use of this compound

The following protocols provide a step-by-step guide for the proper handling, preparation, and use of this compound as an internal standard in a typical LC-MS or GC-MS workflow.

Handling and Storage

Deuterated compounds, while not radioactive, require careful handling to maintain their isotopic and chemical integrity.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. For long-term storage, refrigeration at 2-8°C is recommended.

-

Handling: To prevent isotopic dilution through hydrogen-deuterium exchange with atmospheric moisture, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when preparing stock solutions.

Preparation of Stock and Working Solutions

This protocol outlines the preparation of a 1 mg/mL stock solution and a subsequent working solution.

-

Allow to Equilibrate: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a precise amount of the neat material (e.g., 10 mg) into a clean volumetric flask.

-

Dissolution: Dissolve the weighed this compound in a high-purity, anhydrous solvent (e.g., methanol or acetonitrile) to the desired volume (e.g., 10 mL for a 1 mg/mL solution).

-

Mixing: Mix the solution thoroughly by inversion to ensure homogeneity.

-

Working Solution Preparation: Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer. This is typically done by diluting the stock solution. The concentration should be consistent across all samples, calibrators, and quality controls.

Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram and steps illustrate a typical workflow for using this compound in a quantitative analysis.

Step-by-Step Methodology:

-

Sample Aliquoting: Aliquot a precise volume of your unknown samples, calibration standards, and quality control samples into appropriately labeled tubes.

-

Internal Standard Spiking: Add a fixed, known volume of the this compound working solution to each tube. It is crucial that this volume is consistent across all samples.

-

Sample Preparation: Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

-

Analysis: Inject the processed samples into the LC-MS or GC-MS system and acquire the data. The mass spectrometer should be set to monitor the mass-to-charge ratios for both the unlabeled analyte and this compound.

-

Data Processing: Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Quantification: For the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte to generate a calibration curve. Use the peak area ratios from the unknown samples to determine their concentrations from this curve.

Conclusion: Ensuring Trustworthy and Authoritative Results

The use of high-purity this compound as an internal standard is a cornerstone of robust and reliable quantitative analysis in drug development and other scientific research. By carefully selecting a reputable supplier and adhering to best practices for handling, preparation, and implementation, researchers can effectively mitigate the inherent variabilities of mass spectrometry-based assays. This diligence ensures the generation of accurate, precise, and defensible data, which is the bedrock of scientific integrity and regulatory acceptance.

References

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America. [Link]

-

Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025). YouTube. [Link]

-

Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. (2017). PubMed. [Link]

-

What are internal standards, and why do they matter in LC/MS? (2025). Substack. [Link]

-

How to make a Internal Standard mix.... (2023). Reddit. [Link]

-

Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. [Link]

-

Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC. [Link]

-

Accounting for the matrix effect. (2024). Reddit. [Link]

-

Video: Internal Standards for Quantitative Analysis. (2015). JoVE. [Link]

-

CAS No : 202392-72-1| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Lab Chapter 7.2.3. (n.d.). Whitman People. [Link]

-

When Should an Internal Standard be Used? (n.d.). LCGC International. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

CAS No : 202392-72-1 | Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific Spain. [Link]

-

This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific Sweden. [Link]

-

Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2025). ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). LinkedIn. [Link]

-

standard operating procedures. (2014). EPA OSC Response. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (n.d.). ResearchGate. [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. [Link]

-

The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]

-

Exploring the Importance of Isotopic Patterns in Scientific Analysis. (n.d.). Longdom Publishing. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]

-

Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. (n.d.). Splendid Lab. [Link]

-

Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). NIH. [Link]

-

Toronto Research Chemical. (n.d.). Chemie Brunschwig. [Link]

-

Impurity standard manufacturer | CRDMO in India | USFDA Inspected. (n.d.). Pharmaffiliates. [Link]

-

Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed. [Link]

-

isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | Request PDF. (2025). ResearchGate. [Link]

-

Stable Isotope Supplier for Research & Diagnostics | Pharmaffiliates India. (2021). Pharmaffiliates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. (±)-2-Bromobutane-d9 | CDN-D-5906-0.1G | LGC Standards [lgcstandards.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 15. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 16. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 17. resolvemass.ca [resolvemass.ca]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bioanalytics.substack.com [bioanalytics.substack.com]

An In-depth Technical Guide to the Natural Abundance of Deuterium and its Relevance to 2-Bromobutane-D9 in Pharmaceutical Research

Introduction: The Subtle Power of a Neutron

In the vast landscape of drug discovery and development, researchers continually seek innovative strategies to enhance the therapeutic profile of drug candidates. One such strategy, rooted in the fundamental principles of physical organic chemistry, is isotopic labeling. Specifically, the substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), has emerged as a powerful tool.[1] This guide provides a comprehensive exploration of deuterium, from its natural abundance to its profound impact on drug metabolism, with a specific focus on the utility of deuterated building blocks like 2-Bromobutane-D9. We will delve into the core scientific principles, practical applications, and analytical methodologies that are critical for researchers, scientists, and drug development professionals.

PART 1: Understanding Deuterium: Nature's Heavy Hydrogen

Deuterium is a naturally occurring stable isotope of hydrogen.[2] Unlike the most common hydrogen isotope, protium (¹H), which has a nucleus consisting of a single proton, the deuterium nucleus contains one proton and one neutron.[3] This additional neutron doubles the mass of the hydrogen atom, a seemingly minor change that imparts significantly different physicochemical properties without altering the molecule's fundamental chemical structure or shape.[]

Natural Abundance

Deuterium is a trace element in the universe, primarily formed during the Big Bang.[5] On Earth, its abundance varies slightly depending on the water source, but it is most commonly found in oceans.[2][6] The vast majority of hydrogen exists as protium, making deuterium a rare but significant component of all hydrogen-containing matter.

| Isotope of Hydrogen | Nucleus Composition | Natural Abundance (%) |

| Protium (¹H) | 1 Proton, 0 Neutrons | >99.98% |

| Deuterium (²H or D) | 1 Proton, 1 Neutron | ~0.0156% |

| Tritium (³H or T) | 1 Proton, 2 Neutrons | Trace (Radioactive) |

| Table 1: Natural abundance of hydrogen isotopes. The data highlights the rarity of deuterium compared to protium.[5][7] |

Key Physicochemical Properties

The primary distinction between protium and deuterium is mass. This difference gives rise to variations in bond energy and vibrational frequency when incorporated into molecules. The carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to the carbon-hydrogen (C-H) bond.[1] This makes the C-D bond significantly stronger and more stable—a property that is central to its application in drug development.[6][8]

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Significance |

| Relative Mass | Lower | Higher (~2x H) | Alters vibrational frequency and bond energy. |

| Bond Strength | Weaker | Stronger (6-10x more stable) | Higher energy is required to break the C-D bond.[8] |

| Radioactivity | None | None | Safe for use in therapeutics and as tracers.[3] |

| Chemical Reactivity | More reactive | Less reactive in bond-cleavage steps | Leads to the Kinetic Isotope Effect (KIE). |

| Table 2: A comparative summary of C-H versus C-D bond properties. The increased strength of the C-D bond is the foundation of its utility in modifying drug metabolism. |

PART 2: The Scientific Rationale: The Deuterium Kinetic Isotope Effect (KIE)